3-(2-Chlorophenyl)pyridine

Übersicht

Beschreibung

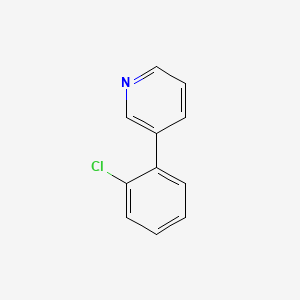

3-(2-Chlorophenyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a 2-chlorophenyl group at the third position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chlorophenyl)pyridine typically involves the reaction of 2-chlorobenzaldehyde with pyridine in the presence of a base. One common method is the use of a Grignard reagent, where 2-chlorophenylmagnesium bromide reacts with pyridine-3-carboxaldehyde under anhydrous conditions to yield the desired product.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and improved safety. The use of catalysts, such as palladium or nickel complexes, can also enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom on the phenyl ring enables nucleophilic aromatic substitution under specific conditions. In sulfonamide synthesis, 2-chloropyridine-3-sulfonyl chloride reacts with substituted anilines (e.g., 3-chloroaniline) in dioxane with triethylamine as a base, yielding sulfonamide derivatives at 60°C with 70–82% efficiency .

Example reaction conditions :

| Reactant | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2-Chloropyridine sulfonyl chloride | Triethylamine | Dioxane | 60 | 3 | 70–82 |

Key products include 2-chloro-N-(aryl)pyridinesulfonamides , characterized by NMR and elemental analysis .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization of the pyridine ring. A domino reaction involving Knoevenagel condensation and Michael addition uses triethylamine in ethanol at 78°C for 24 hours, achieving up to 93% yield for fused heterocycles .

Optimized conditions for pyridine derivatives :

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NEt₃ | EtOH | 78 | 24 | 93 |

This method facilitates the synthesis of thiazolo[3,2-a]pyridine derivatives, demonstrating broad substrate compatibility .

Hydrogenation and Reduction

Catalytic hydrogenation reduces unsaturated bonds in intermediates. For example, 3-[2-(3-fluorophenyl)ethenyl]-2-pyridinecarboxamide undergoes hydrogenation with Pd/C in acetic acid, yielding 88.6% of the saturated ethyl derivative .

Hydrogenation parameters :

| Substrate | Catalyst | Solvent | Pressure | Yield (%) |

|---|---|---|---|---|

| 3-[2-(3-Fluorophenyl)ethenyl]pyridine | Pd/C | Acetic acid | H₂ (1 atm) | 88.6 |

This step is critical for modifying lipophilicity and bioavailability in drug candidates .

Biological Activity and Enzyme Inhibition

While not a direct reaction, 3-(2-chlorophenyl)pyridine derivatives exhibit significant biological interactions. Hybrid analogues with 1,3,4-thiadiazole moieties show nanomolar inhibition of aldose reductase (AR), outperforming the reference drug epalrestat .

Inhibitory activity of selected derivatives :

| Compound | Substituent | AR Inhibition (Kᵢ, nM) | α-Glucosidase (Kᵢ, μM) |

|---|---|---|---|

| 8f | 4-chlorophenyl | 23.47 ± 2.40 | 31.15 ± 2.29 |

| 8j | 2-chlorophenyl | 69.87 ± 7.17 | 119.80 ± 12.31 |

Electron-withdrawing groups (e.g., Cl) enhance AR inhibition, while methoxy groups improve α-glucosidase activity .

Stability and Reactivity Considerations

-

Thermal stability : Reactions often proceed at 60–160°C, with higher temperatures accelerating cyclization and coupling steps .

-

Solvent effects : Polar aprotic solvents (e.g., dioxane, DMF) improve reaction rates for substitutions, while ethanol/water mixtures are optimal for condensations .

-

Sensitivity : The chlorophenyl group directs electrophiles to the meta position on the pyridine ring, influencing regioselectivity.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

3-(2-Chlorophenyl)pyridine has been investigated for its potential as a therapeutic agent due to its biological activity against various diseases.

Anticancer Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant anticancer properties. For instance, studies have shown that certain pyridine derivatives can inhibit tumor growth in various cancer cell lines, including breast and ovarian cancers. The mechanism often involves the inhibition of key enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE), which are implicated in cancer progression and neurodegenerative diseases .

- Case Study : A study on chromeno[3,2-c]pyridine derivatives demonstrated their potential as MAO inhibitors with promising anticancer effects in MCF-7 (breast cancer) and SK-OV-3 (ovarian cancer) cell lines . This suggests that this compound may share similar pathways of action.

Neuroprotective Effects

The compound has also been evaluated for neuroprotective properties, particularly in the context of Alzheimer's and Parkinson's diseases. Inhibitors of MAO are known to have neuroprotective effects by preventing the breakdown of neurotransmitters, thereby enhancing neuronal survival .

The biological profile of this compound is characterized by its ability to interact with multiple biological targets:

- Enzyme Inhibition : The compound has shown promise as an inhibitor of enzymes like MAO A and B, which are involved in neurotransmitter metabolism. This inhibition is associated with potential therapeutic effects in mood disorders and neurodegenerative diseases .

- Antimicrobial Properties : Some studies suggest that pyridine derivatives possess antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents .

Materials Science Applications

Beyond medicinal uses, this compound is also explored in materials science:

- Organic Semiconductors : The electronic properties of pyridine compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. The unique electronic characteristics imparted by the chlorophenyl group enhance charge transport properties.

Wirkmechanismus

The mechanism of action of 3-(2-Chlorophenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

- 3-(2-Bromophenyl)pyridine

- 3-(2-Fluorophenyl)pyridine

- 3-(2-Methylphenyl)pyridine

Comparison: 3-(2-Chlorophenyl)pyridine is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. Compared to its bromine and fluorine analogs, the chlorine derivative may exhibit different electronic and steric properties, affecting its overall behavior in chemical reactions and biological systems.

Biologische Aktivität

3-(2-Chlorophenyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chlorophenyl group, contributing to its unique pharmacological profile. The presence of the chlorine atom enhances lipophilicity, which may influence its interaction with biological targets.

Research indicates that this compound exhibits significant inhibitory activity against various enzymes involved in neurotransmitter metabolism. For instance, it has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters, potentially providing therapeutic effects in mood disorders and neurodegenerative diseases .

Biological Activities

1. Anticancer Activity

Several studies have highlighted the anticancer potential of this compound derivatives. These compounds have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth. For example, derivatives demonstrated significant cytotoxic effects on breast (MCF-7) and colon (HCT116) cancer cells, with IC50 values indicating potent activity .

2. Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Case Studies

Case Study 1: MAO Inhibition and Neuroprotection

A study evaluated the effects of this compound on MAO activity in vitro. The findings revealed that the compound significantly inhibited MAO A and B with IC50 values around 1 μM and 0.51 μM respectively. These results suggest that the compound could be explored as a neuroprotective agent in conditions like Alzheimer's disease .

Case Study 2: Cytotoxicity Against Cancer Cells

In another investigation, a series of this compound derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives had IC50 values as low as 5 μM against MCF-7 cells, demonstrating their potential as anticancer agents .

Data Summary

| Biological Activity | IC50 Values (µM) | Target |

|---|---|---|

| MAO A Inhibition | ~1 | Neurotransmitter metabolism |

| MAO B Inhibition | 0.51 | Neurotransmitter metabolism |

| Cytotoxicity (MCF-7) | 5 | Breast cancer |

| Cytotoxicity (HCT116) | Not specified | Colon cancer |

| Antimicrobial Activity | Varies | Various pathogens |

Eigenschaften

IUPAC Name |

3-(2-chlorophenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSYWLZDSFTCEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450840 | |

| Record name | 3-(2-chlorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4381-37-7 | |

| Record name | 3-(2-chlorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.